molecular formula C13H13F2N3S B6457548 6-(difluoromethyl)-2-methyl-N-[4-(methylsulfanyl)phenyl]pyrimidin-4-amine CAS No. 2548999-43-3

6-(difluoromethyl)-2-methyl-N-[4-(methylsulfanyl)phenyl]pyrimidin-4-amine

Cat. No. B6457548
CAS RN: 2548999-43-3
M. Wt: 281.33 g/mol
InChI Key: QZIVFJLJBVLHKI-UHFFFAOYSA-N
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Description

“6-(difluoromethyl)-2-methyl-N-[4-(methylsulfanyl)phenyl]pyrimidin-4-amine” is a chemical compound. It is a pyrimidine derivative, which is a class of organic compounds that include several important biomolecules, such as nucleotides .


Synthesis Analysis

The synthesis of similar compounds has been optimized for the creation of 2-methylsulfanyl-6-polyfluoro-alkylpyrimidin-4-ones . The yield of trifluoromethyl-substituted heterocycle was increased to 96%, and new polyfluoroalkyl-substituted analogs were prepared .


Molecular Structure Analysis

The molecular structure of similar compounds has been established by X-ray structural analysis, as well as by IR and NMR spectroscopy .


Chemical Reactions Analysis

The interaction of these heterocycles with morpholine or hydrazine was shown to result in nucleophilic substitution of the methylsulfanyl group, leading to 2-morpholino- and 2-hydrazino-6-polyfluoroalkylpyrimidin-4-ones .

Safety and Hazards

The safety information for similar compounds includes hazard statements H302, H315, H319, H335, and precautionary statements P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

6-(difluoromethyl)-2-methyl-N-(4-methylsulfanylphenyl)pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13F2N3S/c1-8-16-11(13(14)15)7-12(17-8)18-9-3-5-10(19-2)6-4-9/h3-7,13H,1-2H3,(H,16,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZIVFJLJBVLHKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)NC2=CC=C(C=C2)SC)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13F2N3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(difluoromethyl)-2-methyl-N-[4-(methylsulfanyl)phenyl]pyrimidin-4-amine

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